molecular formula C25H17F3N2O2 B11513689 N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide

N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide

Cat. No.: B11513689
M. Wt: 434.4 g/mol
InChI Key: SWJRWPOBOGJNAR-UHFFFAOYSA-N
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Description

N-(2-{[1,1’-BIPHENYL]-4-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a trifluoromethyl group, and a pyridine carboxamide moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1,1’-BIPHENYL]-4-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl ether linkage, introduction of the trifluoromethyl group, and the construction of the pyridine carboxamide framework. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium complexes and often employs bases such as potassium carbonate in solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[1,1’-BIPHENYL]-4-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the biphenyl or pyridine rings, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-{[1,1’-BIPHENYL]-4-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[1,1’-BIPHENYL]-4-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and trifluoromethyl-substituted pyridines, such as:

  • N-(3-{[1,1’-BIPHENYL]-4-YLOXY}-4-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-2-CARBOXAMIDE
  • N-(2-{[1,1’-BIPHENYL]-4-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-4-CARBOXAMIDE

Uniqueness

What sets N-(2-{[1,1’-BIPHENYL]-4-YLOXY}-5-(TRIFLUOROMETHYL)PHENYL)PYRIDINE-3-CARBOXAMIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H17F3N2O2

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-(4-phenylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C25H17F3N2O2/c26-25(27,28)20-10-13-23(22(15-20)30-24(31)19-7-4-14-29-16-19)32-21-11-8-18(9-12-21)17-5-2-1-3-6-17/h1-16H,(H,30,31)

InChI Key

SWJRWPOBOGJNAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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